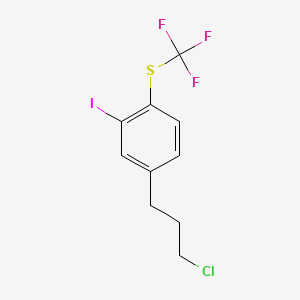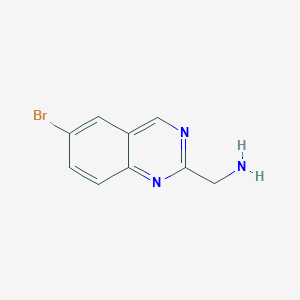
(3,5-Bis(difluoromethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis(difluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2 and a molecular weight of 208.16 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Vorbereitungsmethoden
The synthesis of (3,5-Bis(difluoromethyl)phenyl)hydrazine typically involves the reaction of 3,5-bis(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
(3,5-Bis(difluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of hydrazones and related derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted phenyl oxides, while reduction may produce difluoromethyl-substituted phenylamines .
Wissenschaftliche Forschungsanwendungen
(3,5-Bis(difluoromethyl)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to form covalent bonds with various biomolecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
(3,5-Bis(difluoromethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
(3,5-Bis(trifluoromethyl)phenyl)hydrazine: This compound has trifluoromethyl groups instead of difluoromethyl groups, which may result in different chemical reactivity and biological activity.
(3,5-Difluoromethylphenyl)amine:
(3,5-Bis(difluoromethyl)phenyl)thiourea: This compound contains a thiourea group instead of a hydrazine group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of difluoromethyl and hydrazine functionalities, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8F4N2 |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
[3,5-bis(difluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2/c9-7(10)4-1-5(8(11)12)3-6(2-4)14-13/h1-3,7-8,14H,13H2 |
InChI-Schlüssel |
ASXRLRBIIKHSHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)F)NN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


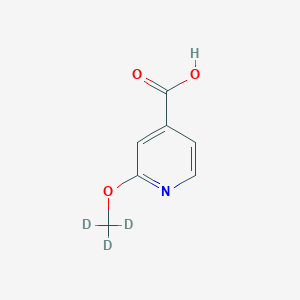
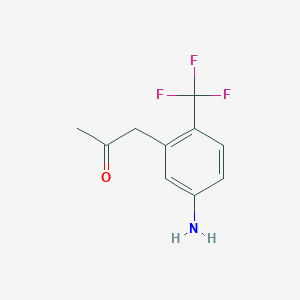
![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
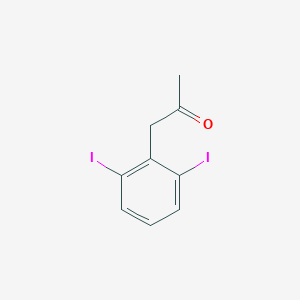
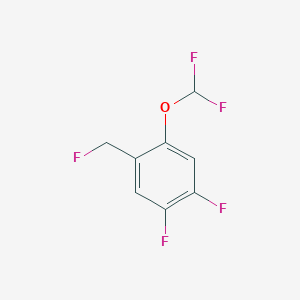
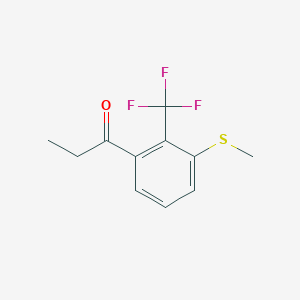
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
